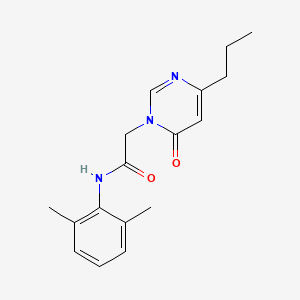

![molecular formula C19H22N2O2S2 B2750626 4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 893790-47-1](/img/structure/B2750626.png)

4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

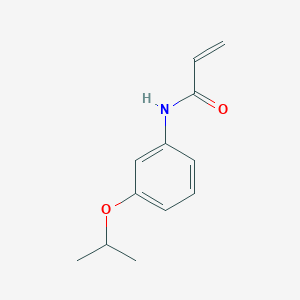

“4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C19H22N2O2S2 and a molecular weight of 374.52. It belongs to the class of compounds known as 1,2,4-benzothiadiazine 1,1-dioxides .

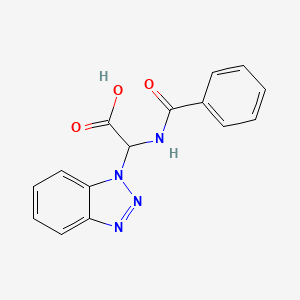

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,2,4-benzothiadiazine 1,1-dioxide ring, which is a fundamental part of some clinically applied drugs . The compound also contains functional groups like alkyl, aryl, alkylamino, benzyl, and thio at different positions of the ring .Scientific Research Applications

Phosphodiesterase Inhibition and Therapeutic Potential

The research on benzyl derivatives of benzothiadiazine dioxides, including compounds structurally related to 4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide, has identified them as potential inhibitors of phosphodiesterase 7 (PDE7). This inhibition activity suggests a promising avenue for the treatment of T-cell-dependent disorders. The investigation into these compounds has revealed their ability to selectively inhibit PDE7 over other isoenzymes, highlighting their specificity and potential therapeutic benefits in immunological and inflammatory disorders (Martínez et al., 2000).

Anticancer Activity

Further exploration into the benzothiadiazine dioxide derivatives has uncovered compounds with significant antiproliferative properties against various cancer cell lines. The synthesis and testing of new 2-aryl-4H-3,1-benzothiazines have demonstrated their efficacy in inhibiting cancer cell proliferation, positioning these compounds as promising candidates for antitumor treatments. Their structural features and biological activities suggest a potential for the development of new anticancer therapies (Niewiadomy et al., 2011).

Antibacterial and Antioxidant Properties

The diverse biological activities of benzothiadiazine dioxide derivatives extend to antibacterial and antioxidant properties. A novel series of these compounds has shown preliminary efficacy in antibacterial and DPPH radical scavenging activities, indicating their potential as agents for combating bacterial infections and oxidative stress (Zia-ur-Rehman et al., 2009).

Cognitive Enhancement through AMPA Receptor Potentiation

Research on fluorinated benzothiadiazine 1,1-dioxides has identified compounds that act as potent cognitive enhancers through the potentiation of AMPA receptors. These findings suggest the potential of benzothiadiazine dioxide derivatives in enhancing cognitive functions, offering new avenues for the treatment of cognitive impairments and neurological conditions (Francotte et al., 2010).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to have various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators . The specific targets would depend on the functional groups attached to the ring .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would need further investigation.

Biochemical Pathways

Given the wide range of activities reported for similar compounds, it is likely that multiple pathways could be affected . These could include pathways related to the targets mentioned above, such as pathways involved in microbial growth, viral replication, blood pressure regulation, glucose metabolism, cell proliferation, potassium channel activation, and glutamate signaling .

Pharmacokinetics

The compound has a logp value of 45311 and a logD value of 45311 , suggesting that it is lipophilic and could potentially cross biological membranes. Its logSw value of -4.1907 suggests that it has low water solubility, which could impact its bioavailability

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound might have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action .

Properties

IUPAC Name |

4-butyl-3-[(3-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S2/c1-3-4-12-21-17-10-5-6-11-18(17)25(22,23)20-19(21)24-14-16-9-7-8-15(2)13-16/h5-11,13H,3-4,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKUJCKSMFLZMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2750545.png)

![3-(trifluoromethyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2750556.png)

![N-(sec-butyl)-1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750562.png)

![N-[2-(2-Phenylphenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2750565.png)